1-Chroman-6-YL-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

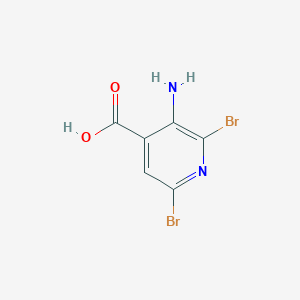

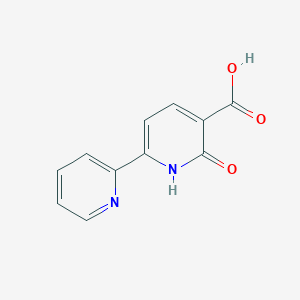

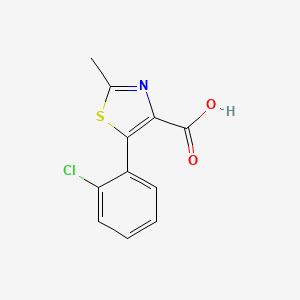

1-Chroman-6-YL-ethylamine, also known as 1-(Chroman-6-yl)ethanamine, is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol .

Synthesis Analysis

The synthesis of chroman derivatives, which includes 1-Chroman-6-YL-ethylamine, can be achieved through a stereoselective method involving an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . Another method involves the use of amine transaminases, which catalyze the stereoselective transfer of an amino group between an amino donor and a prochiral ketone substrate .Molecular Structure Analysis

The molecular structure of 1-Chroman-6-YL-ethylamine consists of a chroman ring attached to an ethylamine group . The InChIKey for this compound is WLBMOPWNFNFERN-UHFFFAOYSA-N .Chemical Reactions Analysis

Chroman derivatives, including 1-Chroman-6-YL-ethylamine, can undergo various chemical reactions. For instance, they can participate in organocatalytic cascade vinylogous double 1,6-addition reactions between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives .Physical And Chemical Properties Analysis

1-Chroman-6-YL-ethylamine has a molecular weight of 177.24 g/mol and a molecular formula of C11H15NO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Proteomics Research

1-Chroman-6-YL-ethylamine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound serves as a specialty reagent in the identification and quantification of proteins within complex biological systems. Its role in proteomics is crucial for understanding disease mechanisms and discovering new therapeutic targets.

Pharmacological Studies

In pharmacology, 1-Chroman-6-YL-ethylamine acts as a scaffold for developing new therapeutic agents . It’s involved in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties. This versatility makes it a valuable asset in drug discovery and development.

Organic Synthesis

This compound is significant in organic synthesis, where it’s used to construct complex molecular architectures . It provides a framework for the development of new synthetic methodologies, which are essential for creating novel organic compounds with potential applications in various industries.

Biochemical Research

1-Chroman-6-YL-ethylamine: is a key reagent in biochemical research, particularly in the study of proteomics . It helps in probing the intricate biochemical pathways and understanding the molecular basis of cellular processes, which is fundamental for advancing our knowledge in biology and medicine.

Medicinal Chemistry

In medicinal chemistry, 1-Chroman-6-YL-ethylamine is used as a building block for the isolation and design of novel lead compounds . Its structural properties allow for the creation of diverse analogs with significant biological activities, aiding in the treatment of various diseases.

Analytical Chemistry

The compound finds application in analytical chemistry, where it’s used in the spectrophotometric and luminescent determination of metal ions . Its ability to form coordination compounds (chelates) with metals is exploited for the detection and quantification of trace elements in samples.

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBMOPWNFNFERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chroman-6-YL-ethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.